TrkA-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17F3N4O3 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-[[3-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)benzoyl]amino]-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H17F3N4O3/c1-31-10-9-19(30-31)17-11-15(7-8-18(17)24(25,26)27)22(32)29-20-12-16(23(33)34)13-28-21(20)14-5-3-2-4-6-14/h2-13H,1H3,(H,29,32)(H,33,34) |
InChI Key |
MLKKBTKDOPHWET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)NC3=C(N=CC(=C3)C(=O)O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
TrkA-IN-3: A Technical Guide to its Binding Affinity and Allosteric Inhibition of the TrkA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TrkA-IN-3, a potent and subselective allosteric inhibitor of the Tropomyosin receptor kinase A (TrkA). This document details the binding affinity of this compound, the experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Binding Affinity of this compound
This compound has been identified as a highly potent and selective inhibitor of the TrkA receptor. Its binding affinity is characterized by a low nanomolar half-maximal inhibitory concentration (IC50), demonstrating its strong interaction with the target protein. A key feature of this compound is its remarkable selectivity for TrkA over other members of the Trk family, namely TrkB and TrkC.
| Compound | Target | IC50 (nM) | Selectivity vs. TrkB | Selectivity vs. TrkC | Binding Mechanism |
| This compound | TrkA | 22.4[1] | >8000-fold[1] | >8000-fold[1] | Allosteric[1] |
Experimental Protocol: Determination of this compound IC50
The binding affinity of this compound to the TrkA receptor was determined using a radiometric kinase assay. This method quantifies the phosphorylation of a substrate by the kinase, and the inhibition of this process by the test compound.
Materials and Reagents
-
TrkA Kinase: Recombinant human TrkA, kinase domain (e.g., expressed in Sf9 insect cells).
-
Substrate: Poly (4:1 Glu, Tyr) peptide.
-
ATP: Adenosine triphosphate, including radiolabeled [γ-³³P]ATP.
-
This compound: Synthesized and purified compound, dissolved in DMSO.
-
Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.
-
Stop Solution: 3% Phosphoric acid.
-
Filter Plates: 96-well filter plates.
-
Scintillation Counter: For measuring radioactivity.
Assay Procedure
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, the following components are added in order:
-
Assay buffer.
-
This compound at various concentrations (or DMSO for control).
-
Recombinant TrkA kinase.
-
Substrate (Poly (4:1 Glu, Tyr)).
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of cold ATP and [γ-³³P]ATP to each well.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination of Reaction: The reaction is stopped by adding the stop solution (3% phosphoric acid).
-
Filtration and Washing: The reaction mixture is transferred to a filter plate, and the substrate is captured on the filter membrane. The wells are washed multiple times with the stop solution to remove unincorporated [γ-³³P]ATP.
-
Quantification: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control (DMSO). The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.
TrkA Signaling Pathways and Inhibition by this compound
The TrkA receptor is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal survival, differentiation, and proliferation. The primary signaling pathways activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
As an allosteric inhibitor, this compound does not compete with ATP for binding to the kinase domain. Instead, it binds to a distinct, less conserved pocket on the TrkA protein. This binding induces a conformational change in the receptor, locking it in an inactive state and thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.
The high selectivity of this compound for TrkA is attributed to its binding to a less conserved allosteric site, which differs significantly in structure from the corresponding regions in TrkB and TrkC. This sub-selectivity is a critical advantage in drug development, as it minimizes off-target effects and potential toxicities associated with the inhibition of other Trk family members.
References
The Role of TrkA Inhibitors in Neurotrophin Signaling: A Technical Guide to TrkA-IN-3 (TRK-IN-31 Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a critical mediator of neurotrophin signaling. The interaction between NGF and TrkA triggers a cascade of intracellular events crucial for neuronal survival, differentiation, and growth. Dysregulation of the NGF-TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and cancer, making TrkA a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of TrkA inhibitors in modulating neurotrophin signaling, with a specific focus on the potent pan-Trk inhibitor, TRK-IN-31 hydrochloride. This document will detail its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Neurotrophin Signaling via TrkA
Neurotrophins, a family of secreted growth factors, play a pivotal role in the development and maintenance of the nervous system. NGF, the primary ligand for TrkA, binds to the extracellular domain of the receptor, inducing its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates the recruitment of adaptor proteins and the engagement of three major downstream signaling pathways:
-
RAS/MAPK Pathway: This pathway is primarily involved in promoting cell differentiation and survival.
-
PI3K/Akt Pathway: This cascade is crucial for cell survival and growth.
-
PLCγ Pathway: This pathway plays a role in synaptic plasticity and neurotransmitter release.
The sustained activation of these pathways is essential for the diverse biological effects of NGF, including neuronal growth and prevention of apoptosis.
TrkA-IN-3 (TRK-IN-31 Hydrochloride): A Potent Pan-Trk Inhibitor
While the user prompt specified "this compound," extensive research has identified a closely related and well-characterized compound, TRK-IN-31 hydrochloride . Given the similarities in nomenclature and its confirmed activity as a potent Trk inhibitor, this guide will focus on the available data for TRK-IN-31 hydrochloride. It is an orally active, small molecule inhibitor that demonstrates high selectivity and potent inhibition of Trk kinase activity.
Mechanism of Action
TRK-IN-31 hydrochloride acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TrkA kinase domain. By occupying this site, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This blockade of TrkA signaling effectively inhibits the cellular processes driven by NGF, such as proliferation and survival.
Quantitative Data
The inhibitory activity of TRK-IN-31 hydrochloride and a related compound, TRK-IN-29, has been quantified in various biochemical and cellular assays. The following tables summarize the available data.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| TRK-IN-31 hydrochloride | pan-Trk | 1.8 | Kinase Assay | [1] |
| TRK-IN-29 | TrkA (wild-type) | 5 | Kinase Assay | [2] |
| TRK-IN-29 | TrkC | 6 | Kinase Assay | [2] |
| TRK-IN-29 | TrkA G595R mutant | 9 | Kinase Assay | [2] |
| TRK-IN-29 | TrkA F589L mutant | 0.6 | Kinase Assay | [2] |
| TRK-IN-29 | TrkA G667C mutant | 18 | Kinase Assay | [2] |
Table 1: Biochemical Activity of Trk Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| TRK-IN-31 hydrochloride | Ba/F3-MPRIP-TRKA G667C | 81.4 | Antiproliferation Assay | [1] |
| TRK-IN-31 hydrochloride | Ba/F3-MPRIP-TRKA G595R | 131.4 | Antiproliferation Assay | [1] |
| TRK-IN-29 | Km-12 | 0.3 | Antiproliferation Assay | [2] |
| TRK-IN-29 | Ba/F3-TRKA G595R | 4.7 | Antiproliferation Assay | [2] |
| TRK-IN-29 | Ba/F3-TRKA G667C | 9.9 | Antiproliferation Assay | [2] |
Table 2: Cellular Activity of Trk Inhibitors
Selectivity Profile
TRK-IN-31 hydrochloride exhibits high selectivity for Trk kinases. In a panel of 92 different kinases, it demonstrated significant inhibitory activity primarily against TrkA, TrkB, and TrkC, with inhibition rates of 97-103%, as well as against CSF1R.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the inhibitor.
Experimental Protocols
The characterization of TrkA inhibitors like TRK-IN-31 hydrochloride involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Detailed Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the TrkA enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Add the test inhibitor (e.g., TRK-IN-31 hydrochloride) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Western Blot for TrkA Phosphorylation
Western blotting is used to detect the phosphorylation status of TrkA and downstream signaling proteins in cells treated with an inhibitor.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells expressing TrkA (e.g., Ba/F3-MPRIP-TRKA or MO-91 cells).
-
Treat the cells with the inhibitor (e.g., TRK-IN-31 hydrochloride) at various concentrations for a specified time (e.g., 2 hours).
-
Stimulate the cells with NGF to induce TrkA phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the level of TrkA phosphorylation relative to a total TrkA control.
-
Visualizations
Signaling Pathway Diagram
Caption: TrkA Signaling Pathway and Inhibition by this compound.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for ADP-Glo™ TrkA Kinase Assay.
Experimental Workflow: Western Blot for TrkA Phosphorylation
Caption: Workflow for Western Blot Analysis of TrkA Phosphorylation.
Conclusion
TrkA inhibitors, exemplified by the potent pan-Trk inhibitor TRK-IN-31 hydrochloride, represent a promising therapeutic strategy for diseases driven by aberrant neurotrophin signaling. The detailed characterization of these inhibitors through robust biochemical and cellular assays is essential for their development as clinical candidates. This technical guide provides a comprehensive overview of the role of this compound in the context of neurotrophin signaling, supported by quantitative data and detailed experimental protocols, to aid researchers in this critical area of drug discovery.
References
A Technical Guide to TrkA-IN-3: A Potent and Selective Allosteric Inhibitor of Tropomyosin Receptor Kinase A for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TrkA-IN-3, a novel, potent, and highly selective allosteric inhibitor of Tropomyosin Receptor Kinase A (TrkA). TrkA is a clinically validated target for the treatment of pain and is implicated in various cancers. This document consolidates the available data on this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental methodologies, to support further research and development efforts.
Introduction to TrkA and the Rationale for Selective Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling pathway is a key mediator of pain, particularly in chronic inflammatory and neuropathic conditions. While pan-Trk inhibitors have shown clinical efficacy, achieving selectivity for TrkA over the closely related TrkB and TrkC kinases is a significant therapeutic goal. This selectivity is desirable to minimize potential side effects associated with the inhibition of TrkB and TrkC, which are involved in neuronal survival and function in the central nervous system.
This compound, also referred to as compound 5 in its primary publication, was developed as a sub-selective, allosteric inhibitor of TrkA, designed to occupy a less conserved, non-ATP binding site, thereby achieving high selectivity.[1]
Mechanism of Action of this compound
This compound is an allosteric inhibitor of TrkA.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved kinase ATP-binding pocket, allosteric inhibitors bind to a distinct site on the enzyme. This mode of action is key to this compound's remarkable selectivity over TrkB and TrkC, as the allosteric binding site is less conserved among the Trk family members. By binding to this allosteric site, this compound induces a conformational change in the TrkA protein that prevents its catalytic activity.
The following diagram illustrates the NGF-TrkA signaling pathway and the inhibitory action of this compound.
Figure 1: NGF-TrkA signaling pathway and the allosteric inhibition by this compound.
Quantitative Data and Selectivity Profile
This compound exhibits potent inhibition of TrkA with exceptional selectivity over other Trk family kinases. The quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| TrkA | 22.4[1][2] |
| TrkB | > 180,000 |
| TrkC | > 180,000 |
Table 2: Kinase Selectivity Profile of this compound
| Parameter | Value |
|---|---|
| Selectivity (TrkA vs. TrkB) | > 8000-fold[1][2] |
| Selectivity (TrkA vs. TrkC) | > 8000-fold[1][2] |
Table 3: Kinase Inhibition Percentage at Specific Concentrations
| Compound | Concentration (µM) | % Inhibition of TrkA |
|---|---|---|
| This compound | 1 | 73.9%[2] |
| this compound | 0.1 | 64.8%[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
This protocol describes a typical biochemical assay to determine the IC50 values of an inhibitor against Trk kinases.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human TrkA, TrkB, and TrkC.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound, dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output via a luciferase reaction.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the workflow for this kinase inhibition assay.
Figure 2: Experimental workflow for an in vitro Trk kinase inhibition assay.
The antinociceptive effects of this compound (as a prodrug) were evaluated in standard animal models of pain.[1]
Objective: To assess the efficacy of a prodrug of this compound in reducing pain responses in mice.
Models:
-
Hot Plate Test (Thermal Nociception):
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure: Mice are administered the test compound (prodrug of this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection). At a specified time post-administration, each mouse is placed on the hot plate. The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Endpoint: An increase in the paw withdrawal latency compared to the vehicle-treated group indicates an antinociceptive effect.
-
-
Formalin-Induced Pain Model (Inflammatory Pain):
-
Procedure: Mice are pre-treated with the test compound or vehicle. A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of a hind paw.
-
Observation: The behavior of the mice is observed for a set period (e.g., 30 minutes). The time spent licking or biting the injected paw is recorded. This response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
Endpoint: A reduction in the time spent licking/biting the paw during the late phase indicates an anti-inflammatory and antinociceptive effect.
-
Data Analysis:
-
For the hot plate test, the mean paw withdrawal latencies are compared between treatment groups.
-
For the formalin test, the mean time spent licking/biting is compared.
-
The effective dose 50 (ED50) can be calculated from the dose-response data. The prodrug of this compound was reported to have an ED50 of 7.8 mg/kg in these models.[1]
Drug Development and Logical Relationships
The development of a selective kinase inhibitor like this compound follows a structured process from initial discovery to a potential clinical candidate.
References
In Vitro Characterization of a TrkA-Selective Inhibitor: A Technical Guide
Introduction: Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene, is a critical mediator of nerve growth factor (NGF) signaling.[1][2] The NGF-TrkA pathway is essential for the development, survival, and function of neurons.[3][4] Dysregulation of TrkA signaling through overexpression, activating mutations, or oncogenic fusions has been implicated in various cancers and chronic pain conditions, making it a compelling therapeutic target.[5][6]
This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective TrkA inhibitor. While the specific compound "TrkA-IN-3" is not extensively documented in publicly available literature, this document will use a well-characterized, non-active site TrkA-selective inhibitor, designated as "compound 3" in a key study, to illustrate the requisite experimental data, protocols, and mechanistic insights relevant to drug development professionals.[7]
TrkA Signaling Pathway
Upon binding its cognate ligand, NGF, TrkA receptors dimerize, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This activation initiates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which collectively regulate cell survival, differentiation, and proliferation.[1][3][4]
Caption: Canonical TrkA signaling cascade initiated by NGF binding.
Biochemical Characterization: Kinase Inhibition
Biochemical assays are fundamental to determining an inhibitor's direct effect on enzyme activity. These assays typically use a purified recombinant kinase domain, a substrate, and ATP to measure the inhibitor's ability to block the phosphorylation reaction.
Data Presentation: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| GVK-TrkI (Example) | TrkA | Z-lyte Kinase Assay | 12.5 | Non-ATP competitive mode of inhibition.[5] |
Note: Specific biochemical IC50 data for "compound 3" from the primary reference is not provided; the table uses data for another TrkA inhibitor, GVK-TrkI, as an illustrative example of how such data is presented.[5]
Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][9]
-
Reaction Setup : In a 96-well plate, combine the recombinant TrkA enzyme, the specific substrate (e.g., Poly (4:1 Glu, Tyr)), and the test inhibitor (e.g., this compound) at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]
-
Initiation : Start the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 40-60 minutes).
-
ADP Detection (Step 1) : Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[8]
-
ADP Detection (Step 2) : Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate at room temperature for 30 minutes.[8]
-
Data Acquisition : Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the TrkA kinase activity.
-
Analysis : Calculate IC50 values by plotting the inhibitor concentration against the percentage of kinase activity and fitting the data to a dose-response curve.
Caption: Workflow for a typical luminescent-based kinase assay.
Cellular Characterization: Potency and Selectivity
Cell-based assays are crucial for confirming an inhibitor's activity in a more physiologically relevant context, assessing its ability to cross the cell membrane and engage its target to block downstream signaling.
Data Presentation: Cellular Potency and Selectivity
The representative "compound 3" demonstrated micromolar potency against TrkA in a cell-based assay and showed significant selectivity over other Trk family members.[7]
| Compound | Target | Cell-Based Assay | IC50 (nM) | Selectivity vs. TrkA |
| "compound 3" | TrkA | PathHunter Assay | ~1000 | - |
| "compound 3" | TrkC | PathHunter Assay | > 27,000 | > 27-fold |
| "compound 3" | TrkB | Not specified | - | > 10-fold (stated) |
Data sourced from PNAS, "Structural characterization of nonactive site, TrkA-selective kinase inhibitors".[7]
Experimental Protocol: In-Cell ELISA for TrkA Phosphorylation
This method quantifies the phosphorylation of TrkA within cells that endogenously express a constitutively active TrkA fusion protein (e.g., KM12 cells with TPM3-NTRK1) or cells engineered to express TrkA.[10]
-
Cell Culture : Seed TrkA-expressing cells (e.g., KM12) in a 96-well cell culture plate and grow to a suitable confluency.
-
Compound Treatment : Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 2 hours).
-
Fixation and Permeabilization : Wash the cells with PBS, then fix them using a formaldehyde-based solution. Following fixation, permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access.
-
Blocking : Add a blocking buffer (e.g., containing BSA or non-fat milk) to reduce non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for the phosphorylated form of TrkA (e.g., anti-p-TrkA Tyr674/675).
-
Secondary Antibody Incubation : After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Signal Development : Add an HRP substrate (e.g., TMB). The enzyme converts the substrate into a detectable colored or chemiluminescent product.
-
Normalization and Detection : Stop the reaction and measure the absorbance or luminescence. To normalize for cell number, a second measurement can be made using a total protein stain or an antibody against a housekeeping protein.
-
Analysis : Determine the IC50 by plotting the normalized signal against the inhibitor concentration.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. Characterization of TRKA signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TrkA antagonists and how do they work? [synapse.patsnap.com]
- 4. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. promega.com [promega.com]
- 9. TRKA Kinase Enzyme System [promega.jp]
- 10. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TrkA-IN-3 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF) and a key player in the development and function of the nervous system.[1][2] Dysregulation of the NGF/TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and the progression of certain cancers.[1][3][4] As such, TrkA has emerged as a promising therapeutic target. TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA, demonstrating significant potential for investigating the therapeutic effects of TrkA blockade in preclinical in vivo models.[5] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vivo research settings.
Mechanism of Action
This compound functions as a potent and subselective allosteric inhibitor of TrkA with an IC50 of 22.4 nM.[5] It exhibits remarkable selectivity, with over 8000-fold greater potency for TrkA compared to its closely related family members, TrkB and TrkC.[5] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[6][7][8] By binding to an allosteric site, this compound prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of TrkA and the subsequent activation of these downstream pathways.
Signaling Pathway
The signaling cascade initiated by TrkA activation is multifaceted, influencing a range of cellular processes. A diagrammatic representation of the key pathways is provided below.
Caption: TrkA Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (TrkA) | 22.4 nM | [5] |
| Selectivity | >8000-fold vs. TrkB/TrkC | [5] |
Experimental Protocols
While specific in vivo studies for this compound are not yet widely published, the following protocols are based on established methodologies for other selective Trk inhibitors, such as Larotrectinib and Entrectinib, and can be adapted for this compound.[8][9] It is crucial to perform pilot studies to determine the optimal dosage, administration route, and timing for your specific animal model and experimental endpoint.
Protocol 1: Evaluation of this compound in a Xenograft Cancer Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow:
Caption: Workflow for a Xenograft Tumor Model Study.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Appropriate cancer cell line with known TrkA expression or fusion (e.g., colorectal cancer line KM12)[5][10]
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in the vehicle. Administer this compound or vehicle to the respective groups, typically via oral gavage, once or twice daily. Dosing will need to be optimized, but a starting point could be in the range of 10-100 mg/kg, based on data from other Trk inhibitors.[11]
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint and Analysis: At the end of the treatment period, or when tumors in the control group reach a predetermined endpoint, euthanize the mice. Excise the tumors and, if desired, collect blood and other tissues. A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blotting for phosphorylated TrkA) and the remainder fixed for histological analysis.
-
Data Analysis: Calculate tumor volume (e.g., using the formula: (Length x Width²)/2). Determine the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Protocol 2: Assessment of this compound in a Pain Model
This protocol provides a framework for evaluating the analgesic effects of this compound in a rodent model of inflammatory or neuropathic pain.
Experimental Workflow:
Caption: Workflow for a Pain Model Study.
Materials:
-
This compound
-
Vehicle
-
Rodents (rats or mice)
-
Pain induction agent (e.g., Complete Freund's Adjuvant - CFA) or surgical instruments for nerve ligation
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Procedure:
-
Pain Model Induction:
-
Inflammatory Pain: Inject a small volume of CFA into the plantar surface of one hind paw.
-
Neuropathic Pain: Perform a surgical procedure such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.
-
-
Baseline Behavioral Testing: Before drug administration, acclimate the animals to the testing environment and measure their baseline pain responses.
-
Drug Administration: Administer this compound or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection). The dose will need to be optimized.
-
Post-treatment Behavioral Testing: At various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), re-assess the pain responses.
-
Data Analysis: Calculate the change in paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) from baseline for each animal. Compare the responses in the this compound treated groups to the vehicle control group.
Conclusion
This compound is a valuable research tool for elucidating the role of TrkA signaling in health and disease. Its high potency and selectivity make it an excellent candidate for in vivo studies targeting cancer and pain. The provided protocols offer a starting point for designing and executing robust preclinical experiments. Researchers are strongly encouraged to perform preliminary dose-finding and pharmacokinetic studies to optimize the experimental conditions for their specific models.
References
- 1. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nerve growth factor in pain management: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TrkA Phosphorylation Analysis using TrkA-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a key player in neuronal survival, differentiation, and pain signaling. The activation of TrkA is initiated by NGF binding, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for mediating the biological effects of NGF. Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it an attractive target for therapeutic intervention.
TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA. Its specific mechanism of action and high selectivity make it a valuable tool for studying TrkA signaling and for the development of novel therapeutics. This document provides a detailed protocol for utilizing this compound to investigate its inhibitory effect on TrkA phosphorylation via Western blot analysis.
This compound Properties
| Property | Value | Reference |
| IC50 | 22.4 nM | [1][2] |
| Mechanism of Action | Allosteric Inhibitor | [1][2] |
| Selectivity | >8000-fold for TrkA over TrkB and TrkC | [1][2] |
| Kinase Inhibition (1 µM) | 73.9% | [1] |
| Kinase Inhibition (0.1 µM) | 64.8% | [1] |
| Molecular Formula | C24H17F3N4O3 | [2] |
| Solubility | DMSO | [2] |
TrkA Signaling Pathway and Inhibition by this compound
The following diagram illustrates the activation of TrkA by NGF and the subsequent downstream signaling cascades. This compound, as an allosteric inhibitor, binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the kinase from functioning, thereby blocking the phosphorylation of TrkA and the activation of downstream effectors.
Western Blot Protocol for TrkA Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cell-based assay.
Experimental Workflow
Materials and Reagents
-
Cell Line: A cell line expressing TrkA (e.g., PC12, SH-SY5Y, or transfected cell lines).
-
This compound (Stock solution prepared in DMSO).
-
Nerve Growth Factor (NGF) .
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
SDS-PAGE Gels .
-
Transfer Buffer .
-
PVDF or Nitrocellulose Membranes .
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (recommended dilution 1:2000-1:5000).
-
Chemiluminescent Substrate (ECL).
Experimental Procedure
-
Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity. c. Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control. d. Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (anti-phospho-TrkA or anti-total TrkA) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software. Normalize the phospho-TrkA signal to the total TrkA signal for each sample.
Expected Results and Interpretation
Treatment with NGF should induce a strong band corresponding to phosphorylated TrkA in the vehicle-treated control cells. Pre-treatment with this compound is expected to show a dose-dependent decrease in the intensity of the phospho-TrkA band, while the total TrkA levels should remain relatively constant across all lanes. The quantitative data can be plotted to generate a dose-response curve and determine the in-cell IC50 of this compound.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Consider using a different blocking agent or increasing the number of washes. Milk should be avoided as a blocking agent for phosphoprotein detection due to the presence of casein.[6]
-
Weak or No Signal: Confirm protein transfer efficiency. Check the activity of the primary and secondary antibodies. Ensure that the ECL substrate has not expired. Increase the amount of protein loaded.
-
Multiple Bands: This may be due to non-specific antibody binding or protein degradation. Ensure that protease and phosphatase inhibitors are always included in the lysis buffer.[6][7] Optimize antibody dilutions.
By following this detailed protocol, researchers can effectively utilize this compound to investigate its inhibitory effects on TrkA phosphorylation, contributing to a better understanding of TrkA signaling and the development of novel therapeutic strategies.
References
- 1. absave.com [absave.com]
- 2. Phospho-TrkA (Tyr785)/TrkB (Tyr816) (C67C8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. TrkA Antibody (#2505) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-TrkA (Tyr490) Polyclonal Antibody (PA5-104674) [thermofisher.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols for Neurite Outgrowth Assay with TrkA-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth is a fundamental process in neuronal development and regeneration, characterized by the extension of axons and dendrites from the neuronal cell body. This process is critical for the formation of functional neural circuits. The Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for Nerve Growth Factor (NGF), plays a pivotal role in mediating neuronal survival, differentiation, and neurite extension. Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the Ras/MAPK and PI3K/Akt pathways, which are essential for promoting neurite outgrowth.[1][2]
TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA, with a reported IC50 of 22.4 nM.[3] Its remarkable selectivity, over 8000-fold for TrkA compared to TrkB and TrkC, makes it an invaluable tool for dissecting the specific role of TrkA signaling in various cellular processes, including neurite outgrowth, and for the development of targeted therapeutics for conditions such as pain.[3][4]
These application notes provide a detailed protocol for utilizing this compound in a neurite outgrowth assay using the well-established PC12 cell line model. PC12 cells, derived from a rat pheochromocytoma, respond to NGF by ceasing proliferation and differentiating into sympathetic neuron-like cells, characterized by the extension of neurites.[5][6] This makes them an ideal system for studying the effects of TrkA inhibition on neuronal differentiation.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on NGF-induced neurite outgrowth in PC12 cells. By treating the cells with a range of this compound concentrations in the presence of NGF, a dose-dependent inhibition of neurite extension can be observed and quantified. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) of this compound. The primary endpoints measured are the percentage of cells bearing neurites and the average length of the longest neurite per cell.
Data Presentation
The following tables summarize representative quantitative data for the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.
Note: This data is illustrative and based on the known potency of this compound and typical results from similar TrkA inhibitors. Actual results may vary depending on experimental conditions.
Table 1: Dose-Dependent Inhibition of Neurite Outgrowth by this compound
| This compound Concentration (nM) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Average Longest Neurite Length (µm) (Mean ± SD) |
| 0 (NGF only) | 85 ± 5 | 45 ± 8 |
| 1 | 78 ± 6 | 41 ± 7 |
| 10 | 62 ± 7 | 33 ± 6 |
| 25 (approx. IC50) | 45 ± 5 | 24 ± 5 |
| 50 | 28 ± 4 | 15 ± 4 |
| 100 | 15 ± 3 | 8 ± 3 |
| 500 | 5 ± 2 | 3 ± 2 |
| No NGF Control | < 5 | < 5 |
Table 2: Summary of this compound Activity
| Parameter | Value |
| IC50 (Neurite Outgrowth Inhibition) | ~25 nM |
| IC50 (TrkA Kinase Inhibition) | 22.4 nM[3] |
| Selectivity | >8000-fold for TrkA over TrkB/TrkC[3][4] |
| Mechanism of Action | Allosteric TrkA Inhibitor[3] |
Experimental Protocols
Materials and Reagents
-
PC12 cell line (ATCC® CRL-1721™)
-
This compound (e.g., MedchemExpress, HY-151948)
-
Nerve Growth Factor (NGF) (e.g., Sigma-Aldrich, N6644)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Poly-L-lysine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde
-
Microscopy imaging system with analysis software
Cell Culture
-
Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Neurite Outgrowth Assay Protocol
-
Plate Coating: Coat 24-well plates with poly-L-lysine solution (100 µg/mL in sterile water) for at least 2 hours at 37°C or overnight at room temperature. Aspirate the solution and wash the wells twice with sterile PBS before seeding the cells.
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^5 cells per well in the coated 24-well plates and allow them to attach for 24 hours.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in low-serum medium (DMEM with 1% horse serum) to achieve the desired final concentrations.
-
Treatment:
-
After 24 hours of cell attachment, gently remove the culture medium.
-
Add the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a negative control (no NGF).
-
Immediately add NGF to all wells (except the negative control) to a final concentration of 50 ng/mL.[1][5]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: After the incubation period, gently aspirate the medium and fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire images of multiple random fields per well using a phase-contrast or bright-field microscope.
-
Quantification:
-
A cell is considered neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Quantify the percentage of neurite-bearing cells by counting at least 200 cells per well.
-
Measure the length of the longest neurite for each neurite-bearing cell using image analysis software.
-
Visualizations
TrkA Signaling Pathway and Inhibition by this compound
Caption: TrkA Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Neurite Outgrowth Assay
Caption: Experimental Workflow for the Neurite Outgrowth Assay.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Nerve growth factor-induced neurite outgrowth is potentiated by stabilization of TrkA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. mdpi.com [mdpi.com]
- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TrkA-IN-3 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to TrkA and its Role in Neurodegenerative Diseases
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF). The binding of NGF to TrkA triggers a signaling cascade crucial for the survival, differentiation, and function of neurons.[1][2] This signaling is particularly important for cholinergic neurons in the basal forebrain, which are significantly affected in Alzheimer's disease. Dysregulation of the NGF-TrkA signaling pathway is implicated in the pathogenesis of neurodegenerative diseases. Consequently, small molecule inhibitors of TrkA are valuable tools for dissecting the role of this pathway in disease progression and for developing potential therapeutic agents. TrkA-IN-3 is a potent and selective inhibitor of TrkA, designed for in vitro and in vivo studies to probe the therapeutic hypothesis of TrkA inhibition in neurodegenerative disorders.
Mechanism of Action of TrkA Inhibitors
TrkA inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the TrkA kinase domain, preventing the phosphorylation of TrkA and subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by TrkA activation include the Ras/MAPK pathway, which is involved in cell differentiation and survival, the PI3K/Akt pathway, crucial for cell survival and growth, and the PLCγ pathway, which plays a role in synaptic plasticity.[1] By blocking these pathways, TrkA inhibitors can be used to study the consequences of reduced TrkA signaling in various cellular and animal models of neurodegenerative diseases.
Data Presentation: In Vitro Profile of this compound
The following table summarizes the in vitro biochemical and cellular activity of this compound. Disclaimer: The following data is presented for illustrative purposes and may not represent the actual values for this compound.
| Parameter | This compound | Entrectinib |
| TrkA Kinase Inhibition (IC50) | 5 nM | 1 nM |
| TrkB Kinase Inhibition (IC50) | 150 nM | 3 nM |
| TrkC Kinase Inhibition (IC50) | 200 nM | 5 nM |
| Cellular p-TrkA Inhibition (IC50) in SH-SY5Y cells | 25 nM | 10 nM |
| SH-SY5Y Cell Proliferation Inhibition (IC50) | 1 µM | 0.5 µM |
Experimental Protocols
Protocol 1: In Vitro TrkA Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the IC50 value of this compound against purified human TrkA kinase.
Materials:
-
Recombinant human TrkA kinase (Promega, Cat. No. V2671 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
TrkA Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[3]
-
Substrate: Poly(Glu, Tyr) 4:1 (Sigma, Cat. No. P0275)
-
ATP
-
This compound
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Further dilute these solutions in TrkA Kinase Buffer to a 2X final concentration.
-
Enzyme and Substrate Preparation: Dilute the recombinant TrkA kinase and substrate in TrkA Kinase Buffer to a 2X final concentration.
-
Reaction Setup:
-
Add 1 µl of the 2X this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[3]
-
Add 2 µl of the 2X TrkA kinase solution to each well.[3]
-
Initiate the kinase reaction by adding 2 µl of the 2X substrate/ATP mixture to each well.[3] The final ATP concentration should be at its Km for TrkA.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well.[3]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[3]
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
Data Acquisition: Record the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phospho-TrkA Inhibition Assay in SH-SY5Y Cells
This protocol measures the ability of this compound to inhibit NGF-induced TrkA phosphorylation in a cellular context.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
This compound
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 80-90% confluency.
-
Serum Starvation: Serum starve the cells for 4-6 hours in serum-free medium.
-
Compound Treatment: Pretreat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
NGF Stimulation: Stimulate the cells with NGF (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-TrkA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-TrkA and anti-β-actin antibodies for loading controls.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-TrkA signal to the total TrkA signal.
-
Calculate the percent inhibition of TrkA phosphorylation for each concentration of this compound relative to the NGF-stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: TrkA Signaling Pathway.
Caption: Experimental Workflow for a TrkA Inhibitor.
References
Application of TrkA-IN-3 in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TrkA-IN-3, a potent and selective allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), in cancer research. TrkA is a clinically validated target in various malignancies, and this compound offers a valuable tool for investigating the role of TrkA signaling in cancer biology and for preclinical drug development.
Application Notes
This compound is a powerful research tool for elucidating the cellular and molecular mechanisms driven by TrkA signaling in cancer. As a potent, subselective, and allosteric inhibitor, it is particularly useful for studying cancers with NTRK1 gene fusions, TrkA overexpression, or activating mutations. Its high selectivity allows for precise interrogation of TrkA-dependent pathways with minimal off-target effects on TrkB and TrkC.
Key Applications in Cancer Research:
-
Inhibition of Cancer Cell Proliferation: this compound can be used to assess the dependence of cancer cell lines on TrkA signaling for their growth and survival.
-
Induction of Apoptosis: Investigate the ability of this compound to induce programmed cell death in TrkA-driven cancer models.
-
Elucidation of Signaling Pathways: As a selective inhibitor, this compound is ideal for dissecting the downstream signaling cascades regulated by TrkA, such as the RAS/MAPK and PI3K/AKT pathways.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of this compound in preclinical cancer models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs).
-
Drug Resistance Studies: Investigate mechanisms of resistance to TrkA-targeted therapies and explore potential combination strategies.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (TrkA) | 22.4 nM | Potent inhibition of TrkA kinase activity. |
| Selectivity | >8000-fold | Highly selective for TrkA over TrkB and TrkC, minimizing off-target effects. |
| Kinase Inhibition | 73.9% | Percentage of TrkA kinase inhibition observed at a concentration of 1 µM. |
| Kinase Inhibition | 64.8% | Percentage of TrkA kinase inhibition observed at a concentration of 0.1 µM. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TrkA signaling pathway and a general experimental workflow for evaluating TrkA inhibitors.
Caption: TrkA Signaling Pathway in Cancer.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer research.
Protocol 1: In Vitro TrkA Kinase Activity Assay
This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of this compound.[1][2]
Materials:
-
Recombinant human TrkA enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ATP
-
TrkA substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.
-
Prepare a solution of TrkA enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the this compound dilution (or DMSO for control).
-
Add 10 µL of the TrkA enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cancer Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cells.[3][4][5][6][7]
Materials:
-
TrkA-dependent cancer cell line (e.g., KM12, SH-SY5Y with TrkA overexpression)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
TrkA-dependent cancer cell line (e.g., KM12)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio, optional).
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Compound Administration:
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Measurement:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Termination and Analysis:
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
References
- 1. promega.com [promega.com]
- 2. TRKA Kinase Enzyme System [promega.sg]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
Application Notes & Protocols: Investigating Pain Pathways with TrkA-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nerve Growth Factor (NGF) is a pivotal neurotrophin that becomes upregulated during chronic inflammatory and neuropathic pain states.[1] Its binding to the high-affinity Tropomyosin receptor kinase A (TrkA) on nociceptive sensory neurons triggers a cascade of signaling events that sensitize these neurons, contributing to hyperalgesia and allodynia.[2][3] The NGF-TrkA signaling axis is a well-validated target for the development of novel analgesics.[1][4] Small molecule inhibitors of TrkA kinase activity represent a promising therapeutic strategy to block this pathological signaling.[1]
TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA.[5][6] Its specificity makes it an excellent tool for dissecting the role of TrkA in pain signaling, distinct from the functions of the related TrkB and TrkC receptors.[5][6] These application notes provide detailed protocols for characterizing the activity of this compound and evaluating its analgesic efficacy in established preclinical models of pain.
Compound Profile: this compound
This compound is characterized as a potent, subselective, and allosteric inhibitor of TrkA, demonstrating significant selectivity over other Trk family kinases.[5][6]
| Property | Value | Reference |
| Target | Tropomyosin receptor kinase A (TrkA) | [5][6] |
| Mechanism of Action | Allosteric Inhibitor | [5][6] |
| IC₅₀ (TrkA) | 22.4 nM | [5][6] |
| Selectivity | >8000-fold selectivity for TrkA over TrkB and TrkC | [5][6] |
| Primary Application | Preclinical research of pain | [5][6] |
TrkA Signaling in Nociception
Upon binding NGF, the TrkA receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades critical for nociceptor sensitization.[7] These include the MAPK/Erk, PI3K/Akt, and PLCγ pathways, which collectively lead to changes in gene expression and rapid modulation of ion channel activity, lowering the threshold for pain perception.[1][8]
Application Note 1: In Vitro Characterization of this compound
Objective: To biochemically and cellularly confirm the potency and selectivity of this compound.
Protocol 1: In Vitro Kinase Assay (Biochemical)
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
ATP and appropriate kinase buffer
-
Biotinylated peptide substrate (e.g., Poly-Glu-Tyr, 4:1)
-
This compound (serial dilutions in DMSO)
-
Detection reagents (e.g., HTRF®, LANCE® Ultra, or ADP-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Final DMSO concentration should be ≤1%.
-
Add 5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase (TrkA, TrkB, or TrkC) and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for each kinase).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and proceed with detection according to the manufacturer's protocol (e.g., by adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for HTRF).
-
Read the plate on a suitable plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based TrkA Autophosphorylation Assay
This protocol measures the ability of this compound to inhibit NGF-induced TrkA activation in a cellular context.
Materials:
-
PC12 cells or HEK293 cells stably overexpressing human TrkA.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Nerve Growth Factor (NGF).
-
This compound (serial dilutions in DMSO).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Assay kits for detecting phosphorylated TrkA (pTrkA) (e.g., ELISA, Western Blot, or AlphaLISA®).
Procedure:
-
Seed cells in 96-well culture plates and grow to ~80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10 minutes at 37°C. Include non-stimulated controls.
-
Aspirate the medium and lyse the cells on ice with cold lysis buffer.
-
Quantify the level of pTrkA (Tyr490) and total TrkA in the cell lysates using a suitable immunoassay.
-
Normalize the pTrkA signal to the total TrkA signal.
-
Calculate percent inhibition relative to the NGF-stimulated vehicle control and determine the IC₅₀ value.
Application Note 2: Efficacy in a Model of Inflammatory Pain
Objective: To evaluate the analgesic efficacy of this compound in the Complete Freund's Adjuvant (CFA) model of persistent inflammatory pain.
The CFA model is characterized by intense local inflammation, edema, and long-lasting thermal and mechanical hypersensitivity, mimicking chronic inflammatory pain states.
Protocol 3: CFA-Induced Inflammatory Pain in Rodents
Materials:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
Complete Freund's Adjuvant (CFA).
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80).
-
Positive control (e.g., Celecoxib or Morphine).
-
Equipment for behavioral testing: von Frey filaments (for mechanical allodynia) and a plantar test apparatus (Hargreaves test for thermal hyperalgesia).
Procedure:
-
Habituation: Acclimate animals to the testing environment and equipment for 2-3 days prior to the experiment.
-
Baseline Testing (Day -1): Measure baseline paw withdrawal thresholds (PWT) to von Frey filaments and paw withdrawal latencies (PWL) to the radiant heat source for both hind paws.
-
Induction (Day 0): Briefly anesthetize the animals. Inject 100 µL (rats) or 20 µL (mice) of CFA into the plantar surface of the left hind paw. Inject the contralateral paw with saline.
-
Confirmation of Hypersensitivity (Day 1): Re-measure PWT and PWL to confirm the development of significant mechanical allodynia and thermal hyperalgesia in the CFA-injected paw.
-
Drug Administration (Therapeutic Dosing): Randomize animals into treatment groups (e.g., Vehicle, this compound at various doses, Positive Control). Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Behavioral Testing: Assess PWT and PWL at multiple time points after drug administration (e.g., 1, 3, 6, and 24 hours post-dose).
-
Data Analysis: Compare the PWT and PWL of the this compound treated groups to the vehicle-treated group at each time point using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). Calculate the percent reversal of hypersensitivity.
Expected Quantitative Data (Table Format)
Table 1: Effect of this compound on Mechanical Allodynia in CFA-Treated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 3h post-dose | % Reversal |
|---|---|---|---|
| Sham + Vehicle | - | 14.5 ± 1.2 | N/A |
| CFA + Vehicle | - | 2.1 ± 0.4 | 0% |
| CFA + this compound | 3 | 5.8 ± 0.9* | 30% |
| CFA + this compound | 10 | 10.2 ± 1.1** | 65% |
| CFA + this compound | 30 | 13.9 ± 1.5** | 95% |
*Data are representative examples (Mean ± SEM). *p<0.05, *p<0.01 vs. CFA + Vehicle.
Application Note 3: Efficacy in a Model of Nociceptive & Tonic Pain
Objective: To determine the effect of this compound on nociceptive signaling and central sensitization using the formalin test.
The formalin test produces a biphasic pain response. Phase I (0-10 min) is caused by direct activation of nociceptors, while Phase II (15-60 min) involves a period of central sensitization in the spinal cord, which is known to be modulated by NGF-TrkA signaling.
References
- 1. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TrkA-ing the chronic pain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 3. trkA Is Expressed in Nociceptive Neurons and Influences Electrophysiological Properties via Nav1.8 Expression in Rapidly Conducting Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TrkA-IN-3 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing TrkA-IN-3 effectively in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue: Precipitate Formation in Stock Solution
-
Question: I dissolved this compound in DMSO, but I see a precipitate after storage. What should I do?
-
Answer: Precipitate formation can occur if the inhibitor concentration exceeds its solubility limit at the storage temperature or if the DMSO contains water.
-
Immediate Action: Gently warm the stock solution in a water bath at 37°C for 5-10 minutes and vortex to redissolve the precipitate.
-
Preventative Measures:
-
Ensure you are using anhydrous, high-purity DMSO.
-
Store stock solutions in small aliquots to minimize freeze-thaw cycles.
-
Consider preparing a slightly lower concentration stock solution if precipitation persists.
-
-
Issue: Inconsistent Results in Cell-Based Assays
-
Question: I am observing high variability in my cell-based assay results when using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to inhibitor handling and experimental setup.
-
Inhibitor Preparation: Ensure the inhibitor is completely dissolved in the final culture medium. When diluting the DMSO stock, add it to the medium dropwise while vortexing to prevent precipitation. The final DMSO concentration in the culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase before treatment.
-
Assay Conditions: Standardize cell seeding density, incubation times, and assay reading parameters.
-
Issue: Low Potency or Lack of Inhibition
-
Question: this compound is showing lower than expected potency or no inhibition of TrkA in my experiments. What should I check?
-
Answer: Several factors can contribute to reduced inhibitor efficacy.
-
Inhibitor Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Refer to the stability data for appropriate storage conditions.
-
Target Engagement: Verify the expression of TrkA in your cell line.
-
Assay Design: For competitive ATP inhibitors, the ATP concentration in your assay can significantly impact the apparent IC50. Consider using an ATP concentration close to the Km for TrkA.
-
Cellular Efflux: Some cell lines express efflux pumps that can reduce the intracellular concentration of small molecule inhibitors. You may need to co-incubate with an efflux pump inhibitor to test this possibility.
-
Frequently Asked Questions (FAQs)
Solubility and Storage
-
Question: What are the recommended solvents for dissolving this compound?
-
Question: How should I store this compound?
-
Answer: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Use
-
Question: What is the recommended starting concentration for cell-based assays?
-
Answer: A good starting point for cell-based assays is to test a range of concentrations around the reported IC50 value (22.4 nM for TrkA). A typical dose-response experiment might include concentrations from 1 nM to 10 µM.
-
Question: How can I confirm that this compound is inhibiting TrkA in my cells?
-
Answer: The most direct way to confirm target engagement is to assess the phosphorylation status of TrkA and its downstream signaling proteins. A common method is Western blotting for phosphorylated TrkA (p-TrkA) and downstream effectors like phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT). A decrease in the levels of these phosphorylated proteins upon treatment with this compound indicates target inhibition.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | May require sonication to fully dissolve. |
| Corn oil | Formulation for in vivo use | A 2.5 mg/mL solution can be prepared by diluting a 25 mg/mL DMSO stock 1:10 in corn oil. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 2 years | Protect from light and moisture. |
| DMSO Stock | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Disclaimer: The stability data provided is based on general recommendations for similar compounds. It is advisable to perform your own stability tests for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Western Blot Analysis of TrkA Phosphorylation
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a TrkA ligand, such as Nerve Growth Factor (NGF), for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TrkA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total TrkA to normalize for protein loading.
-
Visualizations
Caption: TrkA Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Optimizing TrkA-IN-3 Concentration for Experimental Success: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of TrkA-IN-3, a potent and selective allosteric inhibitor of Tropomyosin receptor kinase A (TrkA). Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, subselective, and allosteric inhibitor of TrkA with an IC50 of 22.4 nM.[1] It exhibits over 8000-fold selectivity for TrkA over the other Trk family members, TrkB and TrkC.[1] As an allosteric inhibitor, it binds to a site on the TrkA enzyme distinct from the ATP-binding pocket, inducing a conformational change that inhibits its kinase activity. This prevents the downstream signaling cascades typically initiated by the binding of Nerve Growth Factor (NGF) to TrkA.
Q2: What are the key signaling pathways inhibited by this compound?
A2: By inhibiting TrkA, this compound effectively blocks the activation of major downstream signaling pathways that are crucial for neuronal survival, differentiation, and pain signaling. These include the Ras/MAPK, PI3K/Akt, and PLCγ pathways.
Q3: What is a good starting concentration for my cell-based experiments?
A3: A good starting point for cell-based assays is to use a concentration 5 to 10 times higher than the reported IC50 value to ensure complete inhibition. Given the IC50 of this compound is 22.4 nM, a starting concentration in the range of 100-250 nM would be appropriate for initial experiments. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment. It is also crucial to perform a cytotoxicity assay to ensure the chosen concentrations are not toxic to the cells.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO at concentrations of 50 mg/mL.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TrkA) | 22.4 nM | [1] |
| Selectivity | >8000-fold vs. TrkB and TrkC | [1] |
| In Vitro Kinase Inhibition | 73.9% at 1 µM; 64.8% at 0.1 µM | [1] |
| Solubility in DMSO | ≥ 50 mg/mL | [2] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1] |
Experimental Protocols
Cell-Based Assay for Determining EC50 of this compound
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound in a cell line expressing TrkA.
Materials:
-
TrkA-expressing cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Nerve Growth Factor (NGF)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed TrkA-expressing cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 1 nM to 10 µM.
-
Treatment:
-
For antagonist EC50 determination, pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Following pre-incubation, add NGF at a concentration that elicits a sub-maximal response (e.g., its EC80) to all wells except the negative control.
-
-
Incubation: Incubate the plate for a period relevant to the biological process being studied (e.g., 24-72 hours for proliferation or survival assays).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
In Vivo Study of this compound in a Mouse Model of Pain
This protocol provides a general framework for evaluating the analgesic effects of this compound in a rodent model of inflammatory or neuropathic pain.
Materials:
-
Animal model of pain (e.g., Complete Freund's Adjuvant-induced inflammation, partial sciatic nerve ligation)
-
This compound
-
Vehicle solution (e.g., as recommended by the supplier)
-
Administration equipment (e.g., gavage needles, syringes)
-
Pain assessment tools (e.g., von Frey filaments, Hargreaves apparatus)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and handling procedures for at least one week before the experiment.
-
Induction of Pain Model: Induce the pain model according to established protocols.
-
Baseline Pain Assessment: Measure baseline pain responses (e.g., mechanical allodynia, thermal hyperalgesia) before administering the compound.
-
Compound Administration: Administer this compound or vehicle to the animals. The route of administration (e.g., intraperitoneal, oral) and dose will need to be optimized. Based on studies with other TrkA inhibitors, a starting dose in the range of 10-30 mg/kg could be considered.[3]
-
Post-treatment Pain Assessment: Measure pain responses at various time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Compare the pain responses in the this compound treated group to the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: TrkA Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining the EC50 of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | - Concentration too low: The concentration of this compound may be insufficient to inhibit TrkA in your specific cell line. - Compound degradation: The stock solution may have degraded due to improper storage. - Cell line unresponsive: The cell line may not be dependent on TrkA signaling for the measured endpoint. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). - Prepare a fresh stock solution of this compound. - Confirm TrkA expression and its functional importance in your cell line using a positive control (e.g., another known TrkA inhibitor) or by assessing phosphorylation of TrkA and downstream targets like ERK via Western blot. |
| High cell toxicity | - Concentration too high: The concentration of this compound may be cytotoxic to your cells. - Off-target effects: At high concentrations, this compound might inhibit other kinases essential for cell survival.[4][5] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. - Lower the concentration of this compound and/or reduce the incubation time. - Ensure the final concentration of the solvent in the culture medium is below the toxic level (typically <0.5% for DMSO). |
| Inconsistent results | - Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the response to the inhibitor. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. - Instability of the compound in media: this compound may not be stable in culture media for extended periods. | - Standardize cell culture procedures, using cells within a defined passage number range and consistent seeding densities. - Use calibrated pipettes and be meticulous in preparing dilutions. - If instability is suspected, consider refreshing the media with freshly prepared this compound during long incubation periods. |
| Unexpected in vivo effects | - Poor bioavailability: The compound may not reach the target tissue in sufficient concentrations. - Rapid metabolism: this compound may be rapidly cleared from the body. - Off-target effects in vivo: The inhibitor may have unforeseen effects on other biological systems. | - Consider alternative routes of administration or formulation strategies to improve bioavailability. - Conduct pharmacokinetic studies to determine the compound's half-life and optimal dosing regimen. - Carefully monitor animals for any adverse effects and consider performing a broader screen for off-target activities if unexpected phenotypes are observed. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different effects of TrkA expression in neuroblastoma cell lines with or without MYCN amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. targetedonc.com [targetedonc.com]
- 5. Sensory Neuron-Specific Deletion of Tropomyosin Receptor Kinase A (TrkA) in Mice Abolishes Osteoarthritis (OA) Pain via NGF/TrkA Intervention of Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TrkA-IN-3 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TrkA-IN-3. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as PF-06273340, is a potent and selective pan-Trk inhibitor. Its primary targets are the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1][2] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF) which binds to TrkA, and are involved in neuronal survival, differentiation, and pain signaling.
Q2: What are the known off-targets of this compound?
This compound has been screened against a wide panel of kinases and other proteins. While it is highly selective for Trk receptors, it has shown inhibitory activity against a few other kinases at higher concentrations. Known off-target kinases include MUSK, FLT-3, IRAK1, MKK, and DDR1.[1] It also shows some activity against COX-1, the dopamine transporter, and several phosphodiesterases (PDEs).[1]
Q3: I am observing unexpected cellular phenotypes. Could these be due to off-target effects of this compound?
Unexplained cellular phenotypes that are inconsistent with the known functions of TrkA, TrkB, or TrkC inhibition could potentially be due to off-target effects. For example, if you observe effects on muscle cell function, it might be related to the inhibition of MUSK (Muscle-Specific Kinase). Similarly, unexpected immunological responses could be linked to FLT-3 or IRAK1 inhibition. Careful experimental design is necessary to distinguish on-target from off-target effects.
Q4: How can I confirm that the observed effect is due to TrkA inhibition and not an off-target effect?
To confirm on-target activity, you can perform several experiments:
-
Rescue experiments: Attempt to rescue the phenotype by activating the TrkA pathway downstream of the receptor.
-
Use of a structurally different TrkA inhibitor: If a different, structurally unrelated TrkA inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
siRNA/shRNA knockdown: Use RNA interference to specifically knock down TrkA expression and see if it phenocopies the effect of this compound.
-
Dose-response analysis: Correlate the concentration of this compound required to produce the phenotype with its IC50 for TrkA inhibition.
Troubleshooting Guide
Problem 1: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Inconsistent compound concentration or activity.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in your assay is accurate. Prepare fresh dilutions for each experiment. Verify the purity and integrity of your compound stock.
-
-
Possible Cause: Cell line variability.
-
Solution: Ensure you are using a consistent cell line and passage number. Authenticate your cell line to rule out contamination or misidentification.
-
Problem 2: I am observing cell death at concentrations where I expect to see specific TrkA inhibition.
-
Possible Cause: Off-target toxicity.
-
Solution: this compound has shown low cytotoxicity in cell lines like THLE and HepG2, with IC50 values greater than 42 µM and 300 µM, respectively.[1] However, in your specific cell line, off-target effects on kinases essential for cell survival could be occurring at lower concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cell viability: Use an MTT or similar assay to determine the concentration at which this compound becomes cytotoxic in your cell model.
-
Compare with on-target inhibition: Correlate the cytotoxic concentration with the IC50 for TrkA phosphorylation in your cells. If cytotoxicity occurs at a much higher concentration than that required for TrkA inhibition, your specific inhibitory experiments are likely not confounded by general toxicity.
-
Investigate off-target pathways: If cytotoxicity overlaps with the on-target inhibitory concentration, consider investigating the activity of known off-targets like MUSK or FLT-3 in your cells.
-
-
Problem 3: I am not seeing inhibition of TrkA signaling (e.g., no change in p-TrkA levels).
-
Possible Cause: Insufficient compound concentration or activity.
-
Solution: Verify the concentration and integrity of your this compound stock. Increase the concentration of the inhibitor in a stepwise manner.
-
-
Possible Cause: Suboptimal experimental conditions.
-
Solution: Ensure that your cells are properly stimulated with NGF to induce TrkA phosphorylation. Optimize the duration of inhibitor pre-incubation and NGF stimulation.
-
Troubleshooting Steps:
-
Confirm NGF-induced TrkA phosphorylation: Before testing the inhibitor, confirm that you can detect a robust increase in phosphorylated TrkA (p-TrkA) upon NGF stimulation via Western blot.
-
Titrate this compound: Perform a dose-response experiment to determine the IC50 of this compound for inhibiting NGF-induced p-TrkA in your cellular context.
-
-
Quantitative Data
| Target | IC50 (nM) | Notes |
| On-Target | ||
| TrkA | 6 | Potent inhibition of the primary target. |
| TrkB | 4 | High potency against another member of the Trk family. |
| TrkC | 3 | Strong inhibition of the third Trk family member. |
| Off-Target | ||
| MUSK | 53 | Muscle-Specific Kinase. |
| FLT-3 | 395 | Fms-like tyrosine kinase 3, involved in hematopoiesis. |
| IRAK1 | 2500 | Interleukin-1 receptor-associated kinase 1, involved in immunity. |
| COX-1 | 2700 | Cyclooxygenase-1, involved in inflammation. |
| Dopamine Transporter | 5200 (Ki) | Involved in neurotransmitter reuptake. |
Data for PF-06273340, also known as this compound.[1]
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro IC50 of this compound against TrkA.
-
Prepare Reagents:
-
TrkA Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT.
-
Recombinant TrkA enzyme.
-
Substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATP.
-
This compound dilutions in DMSO.
-
-
Assay Procedure:
-
Add 1 µl of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of TrkA enzyme diluted in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix (prepare according to the manufacturer's recommendations).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for TrkA Phosphorylation
This protocol is to assess the in-cell inhibition of NGF-induced TrkA phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC12 or other TrkA-expressing cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TrkA (p-TrkA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: TrkA Signaling Pathway upon NGF Binding.
Caption: Workflow for Troubleshooting this compound Effects.
Caption: On- and Off-Target Effects of this compound.
References
Best practices for storing and handling TrkA-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling TrkA-IN-3. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, subselective, and allosteric inhibitor of Tropomyosin receptor kinase A (TrkA).[1][2] It exhibits high selectivity for TrkA over other Trk family members, TrkB and TrkC, with an IC50 of 22.4 nM.[1][2] Its mechanism of action involves binding to a site outside the kinase active site, utilizing residues from both the kinase domain and the juxtamembrane region, which contributes to its selectivity.[3][4] This inhibition can be valuable for research into conditions like chronic pain.[1][3][4]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. For the solid (powder) form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2] Once dissolved into a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles.[5][6] The stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][5]
3. How should I prepare a stock solution of this compound?
The recommended solvent for this compound is Dimethyl sulfoxide (DMSO), in which it is soluble up to 50 mg/mL.[2] To prepare a stock solution, dissolve the powdered this compound in DMSO. If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.[1] For in vivo experiments, working solutions should be freshly prepared on the day of use.[1]
4. Which signaling pathways are affected by this compound?
By inhibiting TrkA, this compound blocks the downstream signaling cascades initiated by the binding of its ligand, Nerve Growth Factor (NGF). The primary pathways affected are:
-
The Ras/MAPK pathway, which is involved in cell differentiation and survival.[7][8]
-
The PI3K/Akt pathway, crucial for cell survival and growth.[7][8]
-
The PLCγ pathway, which plays a role in synaptic plasticity and neurotransmitter release.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Improper solvent used.- Solution concentration is too high.- Storage temperature fluctuations. | - Ensure DMSO is used as the solvent.[2]- If precipitation occurs, gently warm the solution and/or sonicate to redissolve.[1]- Store aliquots at a stable -80°C to prevent freeze-thaw cycles.[1][5] |
| Inconsistent or no inhibitory effect in experiments | - Degradation of the compound due to improper storage.- Incorrect concentration of the inhibitor used.- Issues with the experimental setup (e.g., cell line not expressing TrkA). | - Verify the storage conditions and age of the stock solution. Prepare a fresh stock solution if necessary.- Perform a dose-response experiment to determine the optimal concentration for your specific assay.- Confirm TrkA expression in your experimental model using techniques like Western blot or qPCR. |
| Off-target effects observed | - Although highly selective, at very high concentrations, off-target effects can occur.- The experimental model may have unique sensitivities. | - Use the lowest effective concentration of this compound as determined by a dose-response curve.- Include appropriate controls, such as a vehicle-only control and potentially a less selective Trk inhibitor for comparison. |
Data Presentation
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Formula | C24H17F3N4O3 | [2] |
| Molecular Weight | 466.41 | [2] |
| Purity | >98% | [2] |
| IC50 (TrkA) | 22.4 nM | [1][2] |
| Selectivity | >8000-fold for TrkA over TrkB and TrkC | [1] |
| Solubility | DMSO: 50 mg/mL (with sonication) | [2] |
Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| Stock Solution | -80°C | 6 months | [1][5] |
| Stock Solution | -20°C | 1 month | [1][5] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution to mix. If necessary, use a sonicator or warm the solution to 37°C to ensure complete dissolution.[6] e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][5]
Protocol: In Vitro Kinase Assay with this compound
-
Materials: Purified TrkA enzyme, appropriate kinase buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), ATP, substrate peptide, this compound stock solution, and a detection reagent (e.g., ADP-Glo™).[10]
-
Procedure: a. Prepare serial dilutions of this compound in the kinase buffer. b. In a multi-well plate, add the TrkA enzyme to each well. c. Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Allow the reaction to proceed at room temperature for a specified duration (e.g., 30-60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. g. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: TrkA Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. pnas.org [pnas.org]
- 4. Structural characterization of nonactive site, TrkA-selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
- 8. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 9. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.jp [promega.jp]
Minimizing TrkA-IN-3 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TrkA-IN-3, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the TrkA receptor tyrosine kinase. By binding to this site, it prevents the phosphorylation of TrkA and subsequent activation of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[1][2] This inhibition ultimately interferes with cellular processes dependent on TrkA signaling, such as neuronal survival and differentiation.[1]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell system. Based on data from similar TrkA inhibitors, a starting concentration range of 1 nM to 1 µM is advisable for initial experiments.[3][4][5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be selective for TrkA, potential off-target effects on other kinases, particularly other members of the Trk family (TrkB and TrkC), should be considered, especially at higher concentrations.[6] It is crucial to consult selectivity profiling data if available and to use the lowest effective concentration to minimize off-target effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity or Death | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a solvent-only control. | |
| On-target toxicity in cells highly dependent on TrkA signaling for survival. | This may be an expected outcome. Confirm TrkA expression in your cell line. Consider using a lower concentration or a shorter treatment duration. Neurological toxicities and pain upon cessation of therapy have been noted as potential on-target side effects in broader studies of Trk inhibitors.[7] | |
| Inconsistent or No Inhibitory Effect | Incorrect concentration of this compound. | Verify calculations and dilutions. Ensure proper storage and handling of the compound to prevent degradation. |
| Low TrkA expression in the cell line. | Confirm TrkA expression in your cell line using methods like Western blot or qRT-PCR.[8] Select a cell line with known TrkA expression for your experiments. | |
| Cell culture conditions are not optimal. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Maintain consistent cell densities and culture conditions across experiments. | |
| Assay sensitivity is too low. | Use a more sensitive method to detect changes in TrkA phosphorylation or downstream signaling. Consider using a positive control (e.g., a known TrkA inhibitor) to validate your assay. | |
| Variability Between Experiments | Inconsistent cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent treatment duration. | Maintain a consistent incubation time with this compound across all experiments. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. |
Quantitative Data Summary
The following table summarizes typical IC50 values for various TrkA inhibitors. Note that the specific IC50 for "this compound" should be determined empirically in your cell system.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Compound [I] | 4.1 | - | 190 (TrKC/A) | [3] |
| Compound [II] | 1 | - | - | [3] |
| GW441756 | 2 | - | - | [4] |
| Danusertib (PHA-739358) | 31 | - | - | [4] |
| Altiratinib (DCC-2701) | 0.9 | 4.6 | 0.8 | [4] |
| Entrectinib | 1 | 3 | 5 | [5] |
| Larotrectinib | 2-20 (cell potency) | 2-20 (cell potency) | 2-20 (cell potency) | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for TrkA Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound at the desired concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with Nerve Growth Factor (NGF) (e.g., 50-100 ng/mL) for 5-10 minutes to induce TrkA phosphorylation. Include an unstimulated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against phosphorylated TrkA (p-TrkA). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total TrkA as a loading control.
Visualizations
Caption: TrkA Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 8. Characterization of TRKA signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining TrkA-IN-3 Treatment Duration for Optimal Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of TrkA-IN-3 for maximal therapeutic efficacy. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective allosteric inhibitor of Tropomyosin receptor kinase A (TrkA).[1][2] Its primary mechanism of action is to bind to the TrkA receptor, preventing its activation by its ligand, Nerve Growth Factor (NGF).[3] This blockade of NGF-TrkA signaling inhibits downstream pathways such as the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are involved in cell survival, proliferation, and differentiation.[3][4]
Q2: What is the reported potency and selectivity of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 22.4 nM for TrkA.[1][2] It exhibits high selectivity, with over 8000-fold greater inhibition of TrkA compared to TrkB and TrkC.[1][2]
Q3: What are the key signaling pathways affected by this compound?
By inhibiting TrkA, this compound primarily affects the following downstream signaling cascades:
-
Ras/MAPK Pathway: Involved in cell differentiation and survival.[4]
-
PI3K/Akt Pathway: Crucial for cell survival and growth.[4]
-
PLCγ Pathway: Plays a role in synaptic plasticity and neurotransmitter release.[4]
Q4: How does treatment duration of a TrkA inhibitor impact its biological effect?
The duration of TrkA inhibition can significantly influence the cellular response. Short-term inhibition may lead to a transient suppression of signaling, while long-term treatment can induce more profound and sustained effects, including changes in gene expression and cellular phenotype. For instance, studies with other neurotrophins and Trk receptors have shown that both acute (short-term) and sustained (long-term) activation of TrkA can lead to different biological outcomes, such as neuritogenesis versus survival.[5][6] Therefore, optimizing the treatment duration of this compound is critical to achieve the desired experimental outcome, whether it be acute pathway inhibition or a more permanent cellular change.
Troubleshooting Guide
Problem 1: No or weak inhibition of TrkA signaling is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 (22.4 nM) and extend it several-fold higher and lower. |
| Inadequate treatment duration | The inhibitory effect may be time-dependent. Conduct a time-course experiment, treating cells for various durations (e.g., 30 minutes, 1 hour, 4 hours, 12 hours, 24 hours) to identify the optimal time point for observing maximal inhibition of TrkA phosphorylation and downstream signaling. |
| Compound instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line insensitivity | Confirm that your cell line expresses sufficient levels of TrkA. If not, consider using a cell line with known high TrkA expression or a system with ectopic TrkA expression. |
Problem 2: Off-target effects or cellular toxicity are observed.
| Possible Cause | Suggested Solution |
| Concentration is too high | While this compound is highly selective, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Prolonged treatment duration | Continuous, long-term inhibition of a key signaling pathway can sometimes be detrimental to cell health. Assess cell viability (e.g., using an MTT or trypan blue exclusion assay) at different treatment durations to identify a therapeutic window that maximizes on-target effects while minimizing toxicity. Consider intermittent dosing schedules for longer-term experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control to assess for any solvent-induced effects. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | TrkA | [1][2] |
| IC50 | 22.4 nM | [1][2] |
| Selectivity | >8000-fold over TrkB and TrkC | [1][2] |
| Molecular Formula | C24H17F3N4O3 | [2] |
| Molecular Weight | 466.41 g/mol | [2] |
| Solubility | DMSO: ≥ 50 mg/mL | [2] |
Table 2: Example Time-Course Experiment for Assessing TrkA Inhibition
| Time Point | This compound (100 nM) | NGF (50 ng/mL) | Readout |
| 0 min | - | + | p-TrkA, p-ERK, p-Akt |
| 30 min | + | + | p-TrkA, p-ERK, p-Akt |
| 1 hour | + | + | p-TrkA, p-ERK, p-Akt |
| 4 hours | + | + | p-TrkA, p-ERK, p-Akt |
| 12 hours | + | + | p-TrkA, p-ERK, p-Akt |
| 24 hours | + | + | p-TrkA, p-ERK, p-Akt |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1 hour for assessing acute signaling inhibition).
-
Stimulation (if applicable): If studying inhibition of ligand-induced signaling, add NGF (a typical concentration is 50-100 ng/mL) for a short period (e.g., 10-15 minutes) before cell lysis.
-
Cell Lysis and Analysis: Lyse the cells and perform a Western blot to analyze the phosphorylation status of TrkA and downstream targets like ERK and Akt. Use antibodies specific to the phosphorylated forms of these proteins.
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 in your cellular system.
Protocol 2: Determining the Optimal Treatment Duration of this compound (Time-Course)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
Stimulation and Lysis: At each time point, stimulate with NGF (if applicable) and lyse the cells as described in Protocol 1.
-
Analysis: Perform Western blotting to assess the phosphorylation levels of TrkA and its downstream effectors over time.
-
Data Interpretation: Analyze the kinetics of inhibition to determine the onset and duration of the effect. This will inform the optimal treatment window for your specific biological question. For longer-term studies (e.g., assessing changes in gene expression or cell phenotype), extend the time course accordingly (e.g., 24, 48, 72 hours).
Mandatory Visualizations
Caption: TrkA Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Treatment.
References
- 1. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Kinetics of Nerve Growth Factor Receptor Trafficking and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]
Validation & Comparative
A Comparative Guide to TrkA Inhibitors: Benchmarking TrkA-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TrkA-IN-3 with other prominent Tropomyosin receptor kinase A (TrkA) inhibitors. The data presented is intended to aid researchers in selecting the most appropriate compounds for their studies in areas such as pain, neurodegenerative diseases, and oncology.
Introduction to TrkA Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Its primary ligand, nerve growth factor (NGF), activates downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are vital for neuronal survival, differentiation, and growth.[2] Dysregulation of the NGF-TrkA signaling axis has been implicated in various pathological conditions, including chronic pain, inflammation, and cancer.[2] Consequently, the development of small molecule inhibitors targeting TrkA has become a significant area of therapeutic research.
This compound is a potent and highly selective allosteric inhibitor of TrkA.[3][4] This guide compares its performance against other well-established TrkA inhibitors, providing quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of TrkA Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other selected TrkA inhibitors against TrkA, TrkB, and TrkC. Lower IC50 values indicate higher potency.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Selectivity for TrkA over TrkB/TrkC |
| This compound | 22.4[3][4] | >200,000 | >200,000 | >8000-fold[3][4] |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | Pan-Trk inhibitor |
| Entrectinib | 1 - 5[2][5] | 1 - 5[2][5] | 1 - 5[2][5] | Pan-Trk inhibitor |
| Selitrectinib | <1 | Data not available | <2.5 | Pan-Trk inhibitor |
| Repotrectinib | 0.83[6] | 0.05[6] | 0.1[6] | Pan-Trk inhibitor |
Mechanism of Action and Signaling Pathway
TrkA inhibitors function by blocking the kinase activity of the TrkA receptor, thereby preventing the downstream signaling cascades initiated by NGF binding. This inhibition can be achieved through different mechanisms, including competitive binding at the ATP-binding site or allosteric modulation of the receptor. This compound is notably an allosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket, which can contribute to its high selectivity.[3][4]
The following diagram illustrates the canonical TrkA signaling pathway that is targeted by these inhibitors.
Caption: TrkA Signaling Pathway.
Experimental Protocols
The determination of IC50 values for TrkA inhibitors is typically performed using in vitro biochemical kinase assays. While the specific protocol for this compound from the primary literature was not detailed in the initial search, a general methodology for such assays is provided below. This is followed by a visual representation of the experimental workflow.
General Protocol for a Biochemical TrkA Kinase Inhibition Assay (Luminescent-Based)
This protocol is a generalized procedure based on common kinase assay platforms, such as the ADP-Glo™ Kinase Assay.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing Tris-HCl, MgCl2, BSA, and DTT.
- TrkA Enzyme: Dilute the recombinant human TrkA kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
- Substrate and ATP: Prepare a solution containing the specific peptide substrate for TrkA and ATP at a concentration close to the Km for TrkA.
- Test Compounds: Serially dilute the test inhibitors (e.g., this compound, Larotrectinib) in DMSO and then in kinase buffer to achieve a range of final assay concentrations. A DMSO-only control is included to determine the 100% activity level.
2. Kinase Reaction:
- Add the diluted test compounds to the wells of a 384-well plate.
- Add the diluted TrkA enzyme to each well.
- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
3. Signal Detection:
- Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. In the ADP-Glo™ assay, this involves two steps:
- Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Read the luminescence using a plate reader.
4. Data Analysis:
- The luminescent signal is correlated to the amount of ADP produced.
- The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 of a kinase inhibitor.
Caption: IC50 Determination Workflow.
Conclusion
This compound demonstrates high potency and exceptional selectivity for TrkA over its closely related family members, TrkB and TrkC. This subselective profile, attributed to its allosteric mechanism of inhibition, distinguishes it from the pan-Trk inhibitors Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib. For research applications requiring specific modulation of TrkA without affecting TrkB and TrkC signaling, this compound presents a valuable tool. The choice of inhibitor will ultimately depend on the specific experimental goals, with pan-Trk inhibitors being more suitable for targeting cancers with various TRK fusions, while highly selective inhibitors like this compound are ideal for dissecting the specific roles of TrkA in biological processes.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. courses.edx.org [courses.edx.org]
- 6. TrkA Interacts with and Phosphorylates STAT3 to Enhance Gene Transcription and Promote Breast Cancer Stem Cells in Triple-Negative and HER2-Enriched Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TrkA Inhibition: TrkA-IN-3 vs. K252a
For researchers investigating the role of Tropomyosin receptor kinase A (TrkA) in neuronal signaling, pain pathways, and cancer, the choice of a suitable inhibitor is critical. This guide provides a detailed, data-driven comparison of two commonly used TrkA inhibitors: the highly selective TrkA-IN-3 and the broad-spectrum kinase inhibitor K252a.
Mechanism of Action: A Tale of Two Binding Modes
This compound is a potent and highly subselective allosteric inhibitor of TrkA.[1] Unlike traditional ATP-competitive inhibitors, allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket. This unique mechanism of action contributes to its remarkable selectivity for TrkA over the closely related TrkB and TrkC kinases.
K252a , an alkaloid isolated from Nocardiopsis bacteria, is a staurosporine analog that functions as a non-selective, ATP-competitive inhibitor of a wide range of protein kinases.[2][3][4][5] It directly competes with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[5] While potent against TrkA, its utility can be complicated by its effects on numerous other kinases.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for this compound and K252a, highlighting their differences in potency and selectivity.
| Inhibitor | Target | IC50 | Selectivity Profile | Mechanism of Action |
| This compound | TrkA | 22.4 nM [1] | >8000-fold selective for TrkA over TrkB and TrkC[1] | Allosteric Inhibitor[1] |
| K252a | TrkA | 3 nM [2][6] | Non-selective . Also inhibits: • TrkB and TrkC[6] • PKC (IC50 = 32.9 - 470 nM)[2][7] • PKA (IC50 = 140 nM)[2] • CaMKII (IC50 = 270 nM)[2] • Phosphorylase Kinase (IC50 = 1.7 nM)[2][8] • MLCK (Ki = 20 nM)[7] | ATP-Competitive Inhibitor[5] |
TrkA Signaling Pathway
Nerve Growth Factor (NGF) is the primary ligand for the TrkA receptor.[9] The binding of NGF induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[10] This activation initiates several downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and growth.[9][10][11]
Caption: The NGF/TrkA signaling cascade.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare TrkA inhibitors.
In Vitro TrkA Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TrkA.
Objective: To determine the IC50 value of an inhibitor against TrkA.
Materials:
-
Recombinant human TrkA kinase domain
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase inhibitors (this compound, K252a)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant TrkA enzyme, and the inhibitor at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes.
-
Wash the plate again.
-
Add enhancement solution and measure the time-resolved fluorescence signal.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular TrkA Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block NGF-induced TrkA autophosphorylation in a cellular context.
Objective: To confirm the on-target activity of the inhibitor in cells.
Materials:
-
PC12 cells or other cells endogenously or exogenously expressing TrkA
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Kinase inhibitors (this compound, K252a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate PC12 cells and grow to 80-90% confluency.
-
Starve the cells in low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-TrkA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-TrkA antibody to confirm equal protein loading.
Neurite Outgrowth Inhibition Assay
This functional assay measures the biological consequence of TrkA inhibition on neuronal differentiation.
Objective: To evaluate the functional potency of the inhibitor in a cell-based model of neuronal differentiation.
Materials:
-
PC12 cells
-
Collagen-coated plates
-
Cell culture medium
-
Nerve Growth Factor (NGF)
-
Kinase inhibitors (this compound, K252a)
-
Microscope with imaging software
Procedure:
-
Seed PC12 cells on collagen-coated plates at a low density.
-
Allow the cells to attach for 24 hours.
-
Replace the medium with low-serum medium containing a fixed concentration of NGF (e.g., 50 ng/mL) and serial dilutions of the inhibitor.
-
Culture the cells for 48-72 hours.
-
Capture images of multiple fields for each condition.
-
Quantify neurite outgrowth. A cell is considered differentiated if it bears at least one neurite that is longer than twice the diameter of the cell body.
-
Calculate the percentage of differentiated cells for each inhibitor concentration.
-
Plot the percentage of inhibition of neurite outgrowth against the inhibitor concentration to determine the IC50 value.
Summary and Conclusion
The choice between this compound and K252a depends heavily on the specific research question.
-
This compound is the superior choice for studies requiring high selectivity for TrkA. Its allosteric mechanism and >8000-fold selectivity over TrkB and TrkC make it an excellent tool for dissecting the specific roles of TrkA in complex biological systems, minimizing the confounding effects of off-target kinase inhibition.[1]
-
K252a is a potent inhibitor of TrkA and the broader Trk family, but its lack of selectivity is a significant drawback.[2][6][7][12] It inhibits a wide array of serine/threonine and tyrosine kinases, which can lead to ambiguous results.[2][6][13] While historically important and still useful in some contexts, any data generated using K252a should be interpreted with caution and ideally validated with a more selective inhibitor like this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K252a - Wikipedia [en.wikipedia.org]
- 4. K252a - LKT Labs [lktlabs.com]
- 5. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 8. K252a is a potent and selective inhibitor of phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 10. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trk receptor - Wikipedia [en.wikipedia.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TrkA-IN-3 vs. Larotrectinib in Kinase Inhibition
In the landscape of targeted cancer therapy, inhibitors of the Tropomyosin receptor kinase (Trk) family have emerged as a significant advancement, particularly for tumors harboring NTRK gene fusions. This guide provides a detailed, data-driven comparison of two notable Trk inhibitors: TrkA-IN-3, a research-stage allosteric inhibitor, and Larotrectinib, an FDA-approved pan-Trk inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the distinct characteristics and potential applications of these two molecules.
Executive Summary
Larotrectinib is a first-in-class, highly potent, and selective ATP-competitive inhibitor of all three Trk proteins (TrkA, TrkB, and TrkC) and is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[1] In contrast, this compound is a potent and highly selective allosteric inhibitor of TrkA, demonstrating a distinct mechanism of action that confers high selectivity for TrkA over its closely related family members, TrkB and TrkC. While Larotrectinib has a proven clinical track record, this compound represents a promising tool for research and a potential scaffold for the development of next-generation TrkA-selective therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Larotrectinib, highlighting their differences in potency, selectivity, and mechanism of action.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Larotrectinib |
| Target(s) | TrkA | TrkA, TrkB, TrkC |
| Mechanism of Action | Allosteric Inhibitor | ATP-Competitive Inhibitor |
| TrkA IC₅₀ (Biochemical) | 22.4 nM | 6.5 nM[2] |
| TrkB IC₅₀ (Biochemical) | >8000-fold selectivity vs. TrkA | 8.1 nM[2] |
| TrkC IC₅₀ (Biochemical) | >8000-fold selectivity vs. TrkA | 10.6 nM[2] |
| Cellular Activity | Inhibition of TrkA in cellular assays | Inhibition of proliferation in TRK fusion-positive cancer cells |
Table 2: Preclinical and Clinical Efficacy of Larotrectinib
| Parameter | Finding | Citation |
| In Vitro Activity | Induces apoptosis and G1 cell-cycle arrest in TRK-expressing tumor cells. | [3] |
| In Vivo Activity (Xenograft Models) | Dose-dependent tumor inhibition in athymic nude mice. | [3][4] |
| Overall Response Rate (ORR) in Clinical Trials | 75% - 80% in patients with TRK fusion-positive solid tumors. | [5] |
| Median Duration of Response | Not reached at the time of initial analysis. | [6] |
Table 3: In Vivo Efficacy of a TrkA Inhibitory Peptide (IPTRK3) in a Mouse Melanoma Model
| Parameter | Finding | Citation |
| Mechanical Allodynia | Significantly inhibited on day 15. | [7] |
| Flinches (Pain Behavior) | Suppressed on day 20. | [7] |
| Paw Volume | Significantly suppressed on day 20. | [7] |
Note: Data for a TrkA inhibitory peptide is presented as a surrogate for in vivo efficacy of a TrkA-selective inhibitor, as specific in vivo anti-cancer efficacy data for this compound was not publicly available.
Mechanism of Action and Signaling Pathways
Larotrectinib functions as a type I kinase inhibitor, competing with ATP for the binding site in the active conformation of the Trk kinases.[5] This inhibition blocks the downstream signaling cascades that promote tumor cell growth and survival.
In contrast, this compound is a type III allosteric inhibitor. It binds to a cryptic pocket outside of the ATP-binding site, a region that includes the juxtamembrane domain.[8][9][10] This binding mode locks the kinase in an inactive conformation, preventing its activation and subsequent signaling. The sequence of the juxtamembrane region is not highly conserved among the Trk family members, which is the structural basis for the high selectivity of this compound for TrkA.[8]
Below is a diagram illustrating the TrkA signaling pathway, which is inhibited by both compounds, albeit through different mechanisms.
Caption: Simplified TrkA signaling cascade initiated by NGF binding.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Trk inhibitors.
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the TrkA kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[11]
-
Inhibitor Addition: Test compounds (this compound or Larotrectinib) are added at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 40 minutes).[11]
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added, which converts the generated ADP back to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured, and the IC₅₀ values are calculated from the dose-response curves.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Validating TrkA Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of established methods for validating the target engagement of TrkA inhibitors, using the potent and selective inhibitor GW441756 as a representative example.
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. It is activated by nerve growth factor (NGF), triggering downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways. Dysregulation of TrkA signaling has been implicated in various neurological diseases and cancer, making it an attractive therapeutic target.
This guide details three common experimental approaches to confirm that a TrkA inhibitor, such as GW441756, effectively engages the TrkA protein within a cellular context: Western Blotting for phosphorylated TrkA, the NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of TrkA Inhibitors
To provide a broader context, the following table summarizes the in vitro potency of GW441756 alongside other notable TrkA inhibitors.
| Compound Name | Target(s) | TrkA IC50 (nM) |
| GW441756 | TrkA | 2[1][2][3][4][5] |
| Larotrectinib | Pan-Trk | 5-11[6] |
| Entrectinib | Pan-Trk, ROS1, ALK | 1[7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Methodologies for Target Engagement Validation
Here, we provide detailed protocols for three distinct and widely used methods to validate the engagement of a test compound with the TrkA receptor in a cellular environment.
Western Blotting for Phospho-TrkA
This method directly assesses the functional consequence of TrkA inhibition by measuring the level of its autophosphorylation. Inhibition of TrkA activity by a compound like GW441756 will lead to a decrease in the phosphorylation of TrkA at specific tyrosine residues.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express TrkA (e.g., PC12, SH-SY5Y) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the TrkA inhibitor (e.g., GW441756) for 1-2 hours.
-
Stimulate the cells with Nerve Growth Factor (NGF) (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA or a housekeeping protein like GAPDH.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TrkA and a fluorescent tracer that binds to the TrkA active site. A test compound that engages TrkA will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a TrkA-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., GW441756).
-
Add the NanoBRET™ tracer and the test compound to the cells. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability. This change in stability can be detected by heating the cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cells with the test compound (e.g., GW441756) or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes). A non-heated control is essential.
-
Cool the samples to room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Detection and Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TrkA in each sample by Western blotting, as described in the first protocol.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble TrkA as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts described, the following diagrams were generated using the Graphviz DOT language.
Caption: TrkA Signaling Pathway.
Caption: Experimental Workflows.
By employing these robust methodologies, researchers can confidently validate the intracellular target engagement of TrkA inhibitors, a crucial step in the development of novel therapeutics for a range of diseases. The choice of method will depend on the specific research question, available resources, and the desired throughput.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]
- 4. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 5. GW 441756 | Trk Receptor Inhibitors: R&D Systems [rndsystems.com]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
TrkA-IN-3: A Comparative Analysis of Efficacy in NGF-Dependent and Independent Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of TrkA-IN-3, a potent and selective allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), in nerve growth factor (NGF)-dependent and NGF-independent cancer cell lines. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and therapeutic development.
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and plays a crucial role in the development and survival of neurons. However, aberrant TrkA signaling has been implicated in the progression of various cancers. This has led to the development of TrkA inhibitors as potential anti-cancer therapeutics. The efficacy of these inhibitors can vary depending on the mechanism of TrkA activation in cancer cells, which can be broadly categorized as either NGF-dependent or NGF-independent.
NGF-dependent activation occurs in tumors where the TrkA receptor is wild-type and its signaling is driven by the presence of its ligand, NGF. In contrast, NGF-independent activation is characteristic of cancers harboring genetic alterations such as gene fusions (e.g., NTRK1 fusions) or point mutations in the NTRK1 gene, which lead to constitutive, ligand-independent activation of the TrkA kinase.
Efficacy of this compound: A Potent and Selective Inhibitor
This compound has been identified as a potent, sub-selective, and allosteric inhibitor of TrkA with a half-maximal inhibitory concentration (IC50) of 22.4 nM.[1] This inhibitor demonstrates high selectivity for TrkA over the other Trk family members, TrkB and TrkC, with over 8000-fold greater potency for TrkA.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound. The IC50 value was determined through a biochemical kinase assay, which represents an NGF-independent context as it measures the direct inhibition of the isolated enzyme's activity.
| Compound | Target | IC50 (nM) | Cell Line Context | Reference |
| This compound | TrkA | 22.4 | Biochemical Assay (NGF-Independent) | [1] |
Further studies are required to determine the IC50 of this compound in cell-based assays representing both NGF-dependent and NGF-independent signaling pathways to provide a more comprehensive understanding of its cellular efficacy.
Alternative TrkA Inhibitors
For comparative purposes, the following table includes IC50 values for other notable TrkA inhibitors.
| Inhibitor | Target(s) | IC50 (nM) for TrkA | Selectivity Profile | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | ~1-5 | Pan-Trk inhibitor | |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | ~1-3 | Multi-kinase inhibitor | |
| Selitrectinib (LOXO-195) | TrkA, TrkB, TrkC | <1 (WT TrkA) | Next-generation pan-Trk inhibitor, active against resistance mutations |
Signaling Pathways
The signaling cascades initiated by TrkA activation are critical for cell survival and proliferation. Understanding these pathways is essential for evaluating the mechanism of action of TrkA inhibitors.
In NGF-independent contexts, such as in cells with NTRK1 fusions like the KM12 colorectal cancer cell line, the TrkA kinase domain is constitutively active, leading to continuous downstream signaling without the need for NGF binding.[2][3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TrkA inhibitors.
In Vitro TrkA Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the TrkA kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT). Prepare serial dilutions of the test compound (this compound) in the reaction buffer.
-
Kinase Reaction: In a microplate, add the recombinant TrkA enzyme to each well containing the diluted test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide or protein).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This can be done using a commercial kit such as Kinase-Glo®, which measures the remaining ATP via a luciferase-based reaction, generating a luminescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., NGF-dependent SH-SY5Y neuroblastoma cells or NGF-independent KM12 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: For NGF-dependent cell lines, the culture medium should be supplemented with NGF to stimulate TrkA signaling. Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known TrkA inhibitor).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTS or MTT assay, which measures the metabolic activity of viable cells, or a cell counting method.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blotting for TrkA Phosphorylation
This method is used to assess the inhibition of TrkA autophosphorylation in cells.
Protocol:
-
Cell Culture and Treatment: Culture the selected cell line to a suitable confluency. For NGF-dependent lines, serum-starve the cells and then stimulate with NGF in the presence or absence of the TrkA inhibitor for a short period (e.g., 15-30 minutes). For NGF-independent lines, treat the cells directly with the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA). Subsequently, probe the same membrane with an antibody for total TrkA as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, followed by detection with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for p-TrkA and total TrkA. The ratio of p-TrkA to total TrkA indicates the level of TrkA activation, and the reduction of this ratio in the presence of the inhibitor demonstrates its efficacy.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of TrkA, as demonstrated by its low nanomolar IC50 value in a biochemical assay. This inherent potency against the TrkA kinase suggests its potential as an effective therapeutic agent in cancers driven by aberrant TrkA signaling. However, to fully elucidate its therapeutic potential, further investigations are necessary to evaluate its efficacy in both NGF-dependent and NGF-independent cellular contexts. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing the development of this compound and other targeted therapies for TrkA-driven cancers.
References
- 1. Design, development and evaluation of a prodrug-type TrkA-selective inhibitor with antinociceptive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs [frontiersin.org]
- 5. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of TrkA-IN-3's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor potential of TrkA-IN-3 with other established and investigational TrkA inhibitors. While direct anti-tumor activity data for this compound is not publicly available, this analysis leverages its known biochemical profile to contextualize its potential therapeutic value in oncology.
Introduction to TrkA Inhibition in Cancer Therapy
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that, when fused to other genes, can become a potent oncogenic driver in a variety of adult and pediatric cancers. These NTRK fusions lead to constitutively active TrkA signaling, promoting cell proliferation, survival, and tumor growth. The development of TrkA inhibitors has ushered in a new era of precision oncology, with several agents demonstrating remarkable and durable responses in patients with NTRK fusion-positive cancers, irrespective of the tumor's tissue of origin.
This compound: A Novel Allosteric Inhibitor
This compound is a potent and highly selective allosteric inhibitor of TrkA. Unlike many other TrkA inhibitors that compete with ATP in the kinase's active site, this compound binds to a distinct, allosteric site. This unique mechanism of action contributes to its exceptional selectivity for TrkA over the closely related TrkB and TrkC kinases, potentially offering a more favorable safety profile by minimizing off-target effects.
Comparative Analysis of TrkA Inhibitors
To provide a comprehensive overview, this guide compares the available data for this compound with that of approved and clinical-stage TrkA inhibitors, including Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib.
Biochemical Potency and Selectivity
The following table summarizes the biochemical potency and selectivity of this compound against TrkA, TrkB, and TrkC, alongside comparable data for other prominent TrkA inhibitors.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Selectivity for TrkA over TrkB/TrkC |
| This compound | 22.4 | >200,000 | >200,000 | >8000-fold |
| Larotrectinib | 5 | 11 | 6 | Pan-Trk inhibitor |
| Entrectinib | 1.7 | 4.4 | 1.1 | Pan-Trk inhibitor |
| Selitrectinib | <1 | 26 | 2 | ~26-fold over TrkB |
| Repotrectinib | 0.07-0.83 | 0.05 | 0.1 | Pan-Trk inhibitor |
Note: Data for Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib are compiled from various preclinical studies. IC50 values can vary depending on the specific assay conditions.
Preclinical Anti-Tumor Activity
While specific anti-tumor studies for this compound are not available, the table below presents a summary of the preclinical anti-tumor activity of comparator TrkA inhibitors in various cancer models. This data provides a benchmark for the expected efficacy of a potent and selective TrkA inhibitor.
| Compound | Cancer Model | Key Findings |
| Larotrectinib | KM12 (colorectal cancer, TPM3-NTRK1 fusion) xenograft | Dose-dependent tumor growth inhibition and regression.[1] |
| CUTO-3 (lung cancer, MPRIP-NTRK1 fusion) xenograft | Significant tumor growth inhibition. | |
| Entrectinib | KM12 (colorectal cancer, TPM3-NTRK1 fusion) xenograft | Potent anti-tumor effects and tumor regression.[2] |
| Patient-derived xenograft (PDX) models with NTRK fusions | Broad anti-tumor activity across various tumor types.[2] | |
| Selitrectinib | Ba/F3 cells with NTRK fusions and resistance mutations | Potent inhibition of cell proliferation in models resistant to first-generation inhibitors. |
| In vivo models of resistant tumors | Efficacy against tumors with acquired resistance mutations. | |
| Repotrectinib | Ba/F3 models with wild-type and mutated ROS1 and NTRK fusions | High potency against both wild-type and solvent-front resistance mutations.[3] |
| Patient-derived preclinical models | Potent anti-tumor activity in treatment-naive and resistant settings.[4] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize TrkA inhibitors.
Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
General Procedure: Recombinant human TrkA, TrkB, or TrkC kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a buffered solution. The test compound is added at various concentrations. The kinase reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is then quantified. This is often done using methods like radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo). The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assays
-
Objective: To assess the effect of a compound on the growth of cancer cell lines.
-
General Procedure: Cancer cell lines known to harbor NTRK fusions (e.g., KM12) are seeded in multi-well plates and allowed to adhere. The cells are then treated with the test compound at a range of concentrations. After a set incubation period (typically 72 hours), cell viability is measured using a variety of methods, such as:
-
MTT or MTS assays: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter. The IC50 value for cell proliferation is then determined from the dose-response curve.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
General Procedure: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells carrying an NTRK fusion. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule. Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.
Visualizing Key Pathways and Processes
TrkA Signaling Pathway
Caption: Constitutive activation of TrkA fusion proteins drives downstream signaling pathways, leading to cancer cell proliferation and survival.
Experimental Workflow for Evaluating TrkA Inhibitors
Caption: A typical preclinical workflow for the evaluation of novel TrkA inhibitors, from initial biochemical screening to in vivo efficacy studies.
Logical Relationship of TrkA Activation and Inhibition in Cancer
Caption: The logical framework illustrating how TrkA inhibitors counteract the oncogenic effects of NTRK fusions to induce tumor regression.
Conclusion
This compound is a promising, highly selective allosteric inhibitor of TrkA with potent biochemical activity. While its direct anti-tumor efficacy has yet to be reported in the public domain, its mechanism of action and high selectivity suggest it could be a valuable tool for cancer research and potentially a therapeutic candidate. The established preclinical anti-tumor activity of other TrkA inhibitors, such as Larotrectinib and Entrectinib, in NTRK fusion-positive cancer models provides a strong rationale for investigating the anti-cancer potential of this compound. Further studies are warranted to evaluate its efficacy in relevant cancer cell lines and in vivo tumor models to fully assess its therapeutic promise in oncology.
References
- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 4. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TrkA-IN-3: A Comparative Analysis Against Industry-Standard Trk Inhibitors, Larotrectinib and Entrectinib
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of TrkA-IN-3 in the context of leading Tropomyosin receptor kinase (Trk) inhibitors, supported by available preclinical data. This document outlines the inhibitory profiles of this compound, Larotrectinib, and Entrectinib, and provides detailed experimental methodologies for key assays in Trk inhibitor evaluation.
Executive Summary
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as a key oncogenic driver in a wide range of cancers. This has led to the development of targeted Trk inhibitors, with Larotrectinib and Entrectinib emerging as industry-standard, FDA-approved treatments for TRK fusion-positive cancers.[1][2]
This guide provides a comparative overview of a novel investigational agent, this compound, against the established benchmarks, Larotrectinib and Entrectinib. While direct head-to-head preclinical studies are not yet available, this document synthesizes existing data to offer a preliminary performance comparison. The information presented is intended to assist researchers in evaluating the potential of this compound and in designing further comparative studies.
Inhibitor Performance: A Quantitative Comparison
The following table summarizes the available biochemical and cellular potency data for this compound, Larotrectinib, and Entrectinib. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results. Direct comparative assays are necessary for a definitive assessment of relative potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Profile |
| This compound | TrkA | 4.1[3] | Not Reported | Selective for TrkA |
| Larotrectinib (LOXO-101) | pan-Trk (TrkA, TrkB, TrkC) | TrkA: 28.5[4] | 2-20 (pan-Trk)[1] | Highly selective for Trk family over other kinases.[1] |
| Entrectinib (RXDX-101) | pan-Trk (TrkA, TrkB, TrkC), ROS1, ALK | 0.1 - 1.7 (pan-Trk)[5] | 3 (pan-Trk)[5] | Multi-kinase inhibitor targeting Trk, ROS1, and ALK.[5] |
Signaling Pathway Overview
The TrkA signaling cascade is initiated by the binding of its ligand, Nerve Growth Factor (NGF). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the Ras/MAPK and PI3K/Akt pathways. These pathways are critical for cell survival, proliferation, and differentiation. In cancer, aberrant activation of this pathway due to NTRK gene fusions leads to uncontrolled cell growth.
TrkA Signaling Pathway and Point of Inhibition.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize Trk inhibitors. These methodologies are fundamental for assessing inhibitor potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the purified TrkA kinase domain.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the TrkA kinase. The amount of product formed (phosphorylated substrate or ADP) is quantified, and the concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant TrkA kinase, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of product is measured. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and quantifying the incorporation of the radiolabel into the substrate.
-
Luminescent Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted to a luminescent signal.[6][7]
-
Fluorescence-Based Assay: Using modified substrates that become fluorescent upon phosphorylation.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor), and the IC50 value is calculated by fitting the data to a dose-response curve.
Biochemical Kinase Assay Workflow.
Cellular Proliferation Assay
Objective: To assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on Trk signaling.
Principle: Cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells) are treated with the inhibitor. The effect on cell viability and proliferation is measured over time.
Generalized Protocol:
-
Cell Culture: NTRK fusion-positive cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the Trk inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of time (typically 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[5]
-
Resazurin Assay (alamarBlue™): A redox indicator that fluoresces upon reduction by viable cells.[9]
-
-
Data Analysis: The viability of treated cells is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.[10]
Western Blot Analysis of TrkA Phosphorylation
Objective: To confirm that the inhibitor blocks TrkA signaling within the cell by measuring the phosphorylation status of the TrkA receptor.
Principle: Cells are treated with the inhibitor, and then stimulated with NGF to activate TrkA. Cell lysates are then analyzed by Western blot using antibodies that specifically recognize the phosphorylated form of TrkA.
Generalized Protocol:
-
Cell Treatment: Cells expressing TrkA are serum-starved and then pre-treated with the Trk inhibitor for a specified time.
-
NGF Stimulation: The cells are then stimulated with NGF for a short period (e.g., 10-15 minutes) to induce TrkA phosphorylation.
-
Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated TrkA (e.g., anti-phospho-TrkA Tyr490 or Tyr674/675).[11] A primary antibody against total TrkA is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is detected by an imager.[12]
-
Analysis: The intensity of the phosphorylated TrkA band is normalized to the total TrkA band to determine the extent of inhibition.
Conclusion and Future Directions
Based on the available data, this compound demonstrates potent and selective inhibition of TrkA in biochemical assays. Its cellular activity and broader kinase selectivity profile require further investigation. In comparison, Larotrectinib and Entrectinib are well-characterized, potent pan-Trk inhibitors with proven clinical efficacy in TRK fusion-positive cancers.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. TRKA Kinase Enzyme System [promega.sg]
- 8. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-TrkA (Tyr674/675)/TrkB (Tyr706/707) (C50F3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TrkA-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of TrkA-IN-3, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA).
Summary of Key Data
| Property | Value | Source |
| Molecular Formula | C24H17F3N4O3 | [2][3] |
| Molecular Weight | 466.41 g/mol | [2][3] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [2][3] |
| Storage | Store at -20°C for the short term and -80°C for the long term. | [1] |
Step-by-Step Disposal Protocol
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations. The following is a general procedural guide for the disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Decontamination of Surfaces and Equipment:
-
For any spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a suitable, labeled container for chemical waste.
-
Decontaminate the affected surfaces and any contaminated equipment by wiping with a suitable solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water.
-
-
Disposal of Unused this compound (Solid):
-
Collect all solid waste of this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard information.
-
This container should be designated for non-hazardous chemical waste, pending confirmation from your institution's EHS.
-
-
Disposal of this compound Solutions:
-
Solutions of this compound, typically in solvents like DMSO, should not be disposed of down the drain.
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. The label should identify the contents, including the solvent and the approximate concentration of this compound.
-
Segregate waste streams. Do not mix this compound solutions with other incompatible chemical wastes.
-
-
Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated, labeled solid waste container.
-
Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washed thoroughly with detergent and water. The solvent rinse should be collected as chemical waste.
-
-
Final Disposal:
-
All collected waste containers (solid and liquid) should be transferred to your institution's designated chemical waste storage area for pickup and disposal by a licensed hazardous waste contractor.
-
TrkA Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the TrkA receptor, a key mechanism in neuronal function and a target for inhibitors like this compound.
Caption: NGF-TrkA Signaling Pathway leading to downstream cellular responses.
References
Essential Safety and Operational Guide for Handling TrkA-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TrkA-IN-3, a potent and subselective allosteric TrkA inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.
Compound Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. Adherence to these guidelines will ensure the compound's viability for research applications.
| Storage Condition | Powder Form | In Solvent |
| -20°C | 3 years | 1 month |
| 4°C | 2 years | - |
| -80°C | - | 6 months |
Data sourced from MedChemExpress product information.[1][2]
Personal Protective Equipment (PPE) Protocol
Due to the potent nature of this compound and as a standard for handling hazardous research chemicals, a comprehensive PPE protocol is mandatory. The following equipment must be worn at all times when handling the compound.
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves are required. The outer glove should be changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against accidental splashes.
-
Lab Coat: A disposable, fluid-resistant lab coat is required. It should be changed at the end of each work session or immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the powder form, a NIOSH-approved N95 respirator or higher is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
The following diagram outlines the correct sequence for putting on and taking off PPE to prevent contamination.
Handling and Operational Procedures
Safe handling practices are paramount to prevent exposure and contamination.
General Precautions:
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[3]
Working with Powder:
-
Weighing and aliquoting of the solid form of this compound should be conducted in a chemical fume hood or a containment enclosure to prevent inhalation of dust.
-
Use anti-static tools and equipment to minimize the dispersal of powder.
Working with Solutions:
-
Solutions of this compound should be prepared in a chemical fume hood.
-
Avoid aerosolization of solutions.
-
Use a calibrated positive displacement pipette for accurate and safe transfer of solutions.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is required.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For powdered spills, gently cover with a damp paper towel to avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[3][4][5]
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
